

# Ethyl 2-(1,1-dioxidothiomorpholino)acetate CAS number 343334-01-0

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## Compound of Interest

Compound Name:	<i>Ethyl 2-(1,1-dioxidothiomorpholino)acetate</i>
Cat. No.:	B1303009

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## Technical Whitepaper: Ethyl 2-(1,1-dioxidothiomorpholino)acetate

CAS Number: 343334-01-0

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl 2-(1,1-dioxidothiomorpholino)acetate** is a heterocyclic compound belonging to the class of thiomorpholine 1,1-dioxide derivatives. The thiomorpholine 1,1-dioxide scaffold is a recognized pharmacophore in medicinal chemistry, with analogues exhibiting a range of biological activities, including antibacterial and anti-inflammatory properties. This document provides a comprehensive technical overview of **Ethyl 2-(1,1-dioxidothiomorpholino)acetate**, including its physicochemical properties, a putative synthesis protocol, and a discussion of its potential biological significance based on the known activities of structurally related molecules.

## Physicochemical Properties

A summary of the key physicochemical properties for **Ethyl 2-(1,1-dioxidothiomorpholino)acetate** is presented in Table 1. This data is compiled from various chemical supplier databases and computational models.

Property	Value	Source
CAS Number	343334-01-0	Chemical Supplier Catalogs
Molecular Formula	C8H15NO4S	PubChem
Molecular Weight	221.27 g/mol	PubChem
Appearance	White to off-white solid (predicted)	Inferred
Purity	>95% (typically available)	Chemical Supplier Catalogs <a href="#">[1]</a>
Storage	Sealed in dry, Room Temperature	Chemical Supplier Catalogs <a href="#">[1]</a>

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-(1,1-dioxidothiomorpholino)acetate** is not readily available in the public domain, a plausible and commonly employed synthetic route is the N-alkylation of thiomorpholine 1,1-dioxide with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.

## Proposed Experimental Protocol: N-alkylation of Thiomorpholine 1,1-dioxide

This protocol is a generalized procedure based on standard organic synthesis methodologies for similar N-alkylation reactions.

### Materials:

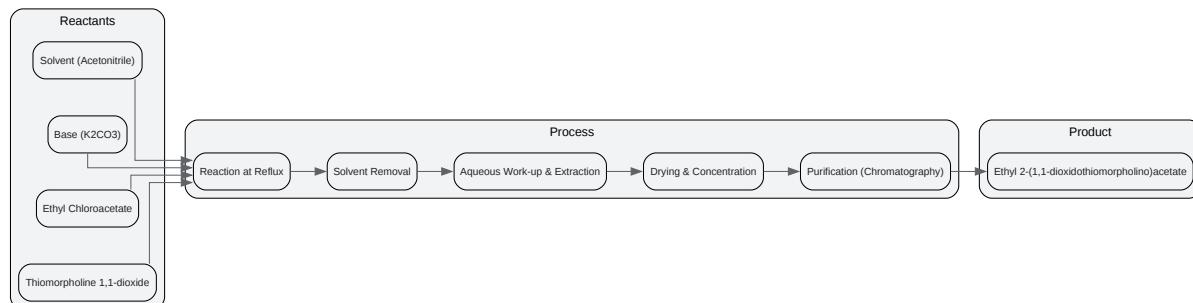
- Thiomorpholine 1,1-dioxide
- Ethyl chloroacetate (or ethyl bromoacetate)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or other suitable base (e.g., triethylamine)
- Acetonitrile (or other suitable polar aprotic solvent like DMF)
- Ethyl acetate (for extraction)

- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (or magnesium sulfate)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a solution of thiomorpholine 1,1-dioxide (1.0 equivalent) in acetonitrile, add a suitable base such as potassium carbonate (1.5-2.0 equivalents).
- Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (1.1-1.2 equivalents) dropwise at room temperature.
- Reaction Monitoring: The reaction mixture is then heated to reflux (approximately 82°C for acetonitrile) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.
- Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude product.
- Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **Ethyl 2-(1,1-dioxidothiomorpholino)acetate**.

Diagram of the Proposed Synthetic Workflow:



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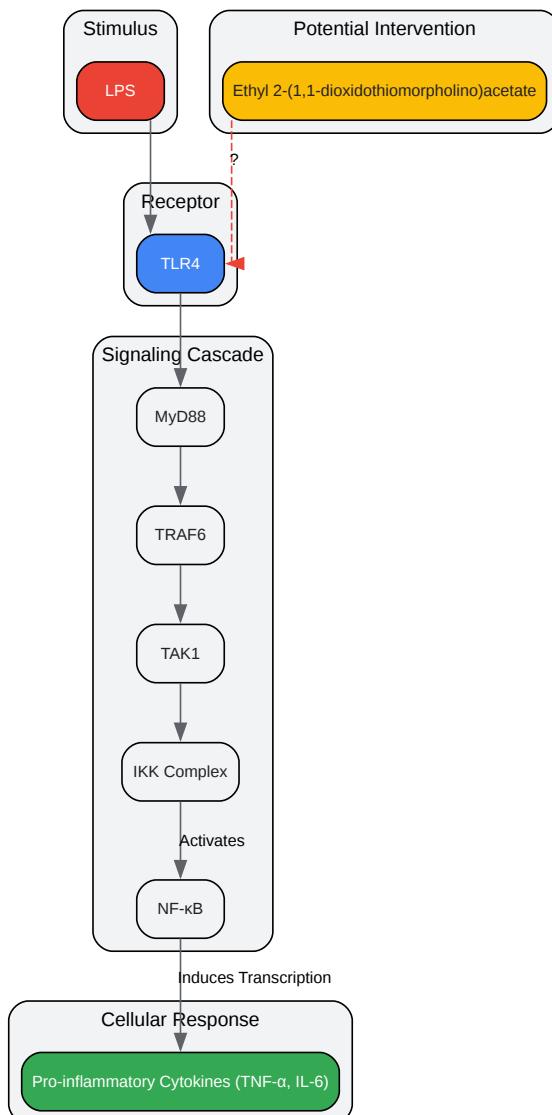
Proposed workflow for the synthesis of **Ethyl 2-(1,1-dioxidothiomorpholino)acetate**.

## Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **Ethyl 2-(1,1-dioxidothiomorpholino)acetate**, the thiomorpholine 1,1-dioxide core is present in molecules with known pharmacological properties. These derivatives have shown promise as anti-inflammatory and antibacterial agents.<sup>[2][3]</sup>

## Hypothetical Anti-Inflammatory Signaling Pathway

Based on the known anti-inflammatory properties of some thiomorpholine 1,1-dioxide derivatives, it is plausible that **Ethyl 2-(1,1-dioxidothiomorpholino)acetate** could modulate key inflammatory signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which is a critical initiator of the innate immune response.

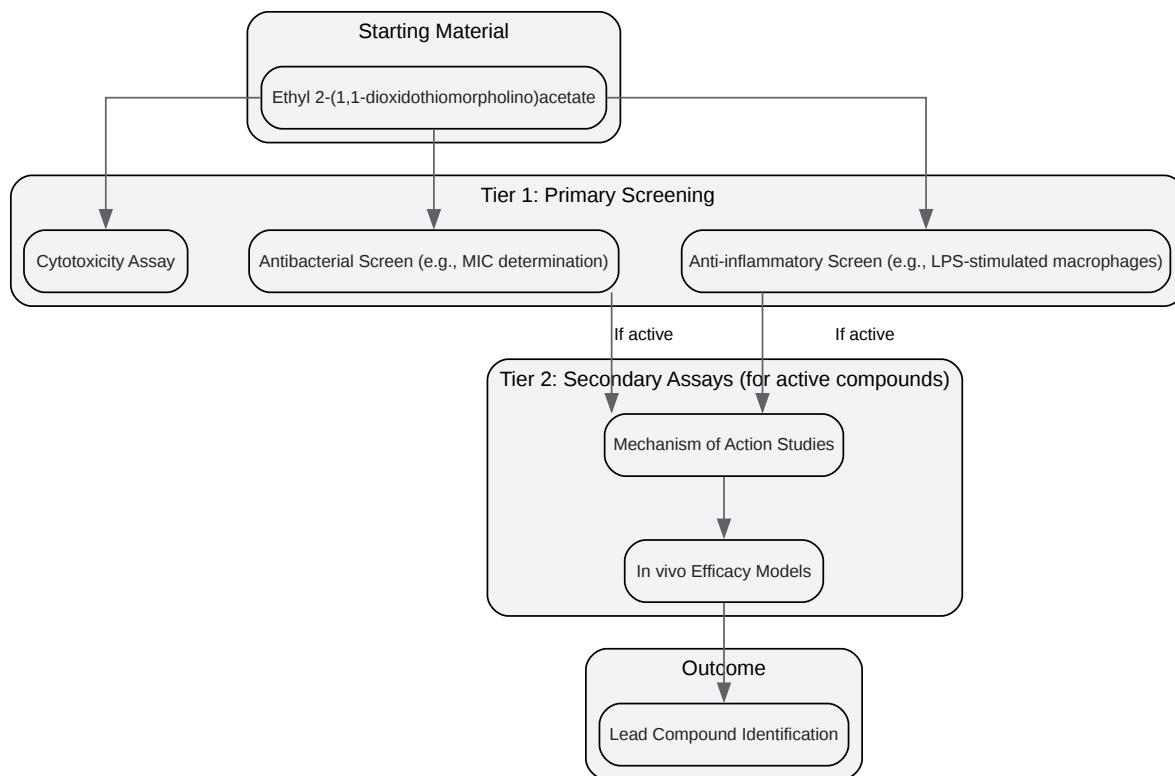


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Hypothetical modulation of the TLR4 signaling pathway.

## Proposed Experimental Workflow for Biological Screening

To investigate the potential biological activities of **Ethyl 2-(1,1-dioxidothiomorpholino)acetate**, a tiered screening approach could be employed.



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Proposed workflow for biological activity screening.

## Predicted Spectral Data

While experimental spectra are not available, the expected NMR and IR spectral features can be predicted based on the chemical structure.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Peaks/Signals
<sup>1</sup> H NMR	- Triplet (3H, -OCH <sub>2</sub> CH <sub>3</sub> ) - Quartet (2H, -OCH <sub>2</sub> CH <sub>3</sub> ) - Singlet (2H, -N-CH <sub>2</sub> -COO-) - Multiplets (8H, thiomorpholine ring protons)
<sup>13</sup> C NMR	- Carbonyl carbon (~170 ppm) - Methylene carbon of ethyl group (~61 ppm) - Methyl carbon of ethyl group (~14 ppm) - Carbons of the thiomorpholine ring and the N-methylene carbon
IR (Infrared)	- Strong C=O stretch (~1740 cm <sup>-1</sup> ) - C-O stretch (~1200 cm <sup>-1</sup> ) - S=O stretches (~1300 and 1120 cm <sup>-1</sup> )

## Conclusion

**Ethyl 2-(1,1-dioxidothiomorpholino)acetate** is a readily accessible derivative of the medicinally relevant thiomorpholine 1,1-dioxide scaffold. While specific biological data for this compound is currently lacking, its structural similarity to known bioactive molecules suggests potential for applications in drug discovery, particularly in the areas of infectious and inflammatory diseases. The provided synthetic and screening workflows offer a roadmap for the further investigation and characterization of this compound. Further research is warranted to elucidate its specific biological activities and potential as a therapeutic agent.

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## References

- 1. Ethyl 2-(1,1-dioxidothiomorpholino)acetate - Lead Sciences [lead-sciences.com]
- 2. Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 [biosynth.com]
- 3. jchemrev.com [jchemrev.com]

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